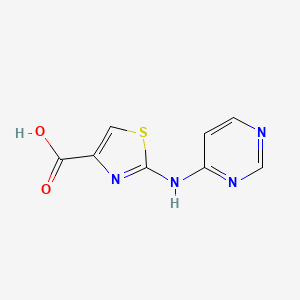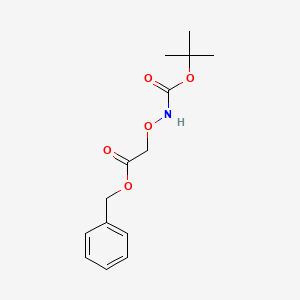![molecular formula C16H21FN2O2 B13049762 Methyl (R)-4-([1,3'-bipyrrolidin]-1'-YL)-2-fluorobenzoate](/img/structure/B13049762.png)
Methyl (R)-4-([1,3'-bipyrrolidin]-1'-YL)-2-fluorobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl ®-4-([1,3’-bipyrrolidin]-1’-YL)-2-fluorobenzoate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a fluorinated benzoate core linked to a bipyrrolidinyl moiety, which imparts distinct chemical and physical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl ®-4-([1,3’-bipyrrolidin]-1’-YL)-2-fluorobenzoate typically involves a multi-step process. One common method includes the following steps:
Formation of the bipyrrolidinyl intermediate: This involves the cyclization of appropriate precursors under controlled conditions to form the bipyrrolidinyl ring system.
Introduction of the fluorobenzoate moiety: The bipyrrolidinyl intermediate is then reacted with a fluorobenzoate derivative under specific conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, high-throughput reactors, and stringent purification techniques to ensure the consistency and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Methyl ®-4-([1,3’-bipyrrolidin]-1’-YL)-2-fluorobenzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The fluorine atom in the benzoate ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
Methyl ®-4-([1,3’-bipyrrolidin]-1’-YL)-2-fluorobenzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound can be employed in the study of biological pathways and interactions due to its unique structure.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Methyl ®-4-([1,3’-bipyrrolidin]-1’-YL)-2-fluorobenzoate involves its interaction with specific molecular targets. The bipyrrolidinyl moiety may interact with enzymes or receptors, modulating their activity. The fluorobenzoate core can influence the compound’s binding affinity and specificity, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Methyl ®-3-hydroxybutyrate: Another methyl ester with distinct biological activities.
Methyl ®-2-fluorobenzoate: Shares the fluorobenzoate core but lacks the bipyrrolidinyl moiety.
Uniqueness
Methyl ®-4-([1,3’-bipyrrolidin]-1’-YL)-2-fluorobenzoate is unique due to the combination of the bipyrrolidinyl and fluorobenzoate structures, which imparts specific chemical and biological properties not found in simpler analogs.
This detailed overview provides a comprehensive understanding of Methyl ®-4-([1,3’-bipyrrolidin]-1’-YL)-2-fluorobenzoate, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C16H21FN2O2 |
|---|---|
Peso molecular |
292.35 g/mol |
Nombre IUPAC |
methyl 2-fluoro-4-[(3R)-3-pyrrolidin-1-ylpyrrolidin-1-yl]benzoate |
InChI |
InChI=1S/C16H21FN2O2/c1-21-16(20)14-5-4-12(10-15(14)17)19-9-6-13(11-19)18-7-2-3-8-18/h4-5,10,13H,2-3,6-9,11H2,1H3/t13-/m1/s1 |
Clave InChI |
XHPMRAPTZHWBJT-CYBMUJFWSA-N |
SMILES isomérico |
COC(=O)C1=C(C=C(C=C1)N2CC[C@H](C2)N3CCCC3)F |
SMILES canónico |
COC(=O)C1=C(C=C(C=C1)N2CCC(C2)N3CCCC3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


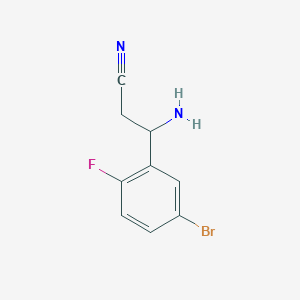


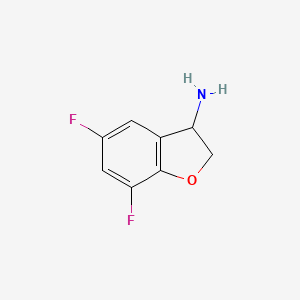
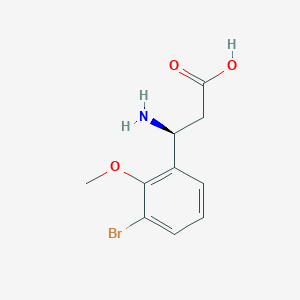

![6-Methyl-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-C]pyridin-4-one](/img/structure/B13049712.png)

![(1S,2R)-1-Amino-1-[4-fluoro-3-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13049719.png)
![(3R)-5-(Methylethyl)-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13049727.png)
![(1S)-1-[4-(Tert-butyl)phenyl]prop-2-enylamine](/img/structure/B13049739.png)
